N-allyl-2-chloropropanamide

Aldehyde Dehydrogenase Inhibition In Vivo Pharmacology Prodrug Design

N-Allyl-2-chloropropanamide (CAS 106593-37-7) is a chlorinated allyl amide with the molecular formula C₆H₁₀ClNO and a molecular weight of 147.60 g/mol. It exists as a liquid with a predicted boiling point of 262.0±33.0 °C at 760 mmHg and a predicted density of 1.1±0.1 g/cm³.

Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
CAS No. 106593-37-7
Cat. No. B012861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-chloropropanamide
CAS106593-37-7
Molecular FormulaC6H10ClNO
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC=C)Cl
InChIInChI=1S/C6H10ClNO/c1-3-4-8-6(9)5(2)7/h3,5H,1,4H2,2H3,(H,8,9)
InChIKeyIGQVZORBBWSCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-2-chloropropanamide (CAS 106593-37-7): Product Specification and Core Identity


N-Allyl-2-chloropropanamide (CAS 106593-37-7) is a chlorinated allyl amide with the molecular formula C₆H₁₀ClNO and a molecular weight of 147.60 g/mol. It exists as a liquid with a predicted boiling point of 262.0±33.0 °C at 760 mmHg and a predicted density of 1.1±0.1 g/cm³ . Its structure combines a 2-chloropropanamide core with an N-allyl substituent, imparting dual electrophilic and nucleophilic character that positions it as a versatile building block in organic synthesis, medicinal chemistry, and agrochemical research [1].

Why Unverified N-Allyl-2-chloropropanamide Substitution Presents Quantifiable Risk to Project Integrity


Simple substitution of N-allyl-2-chloropropanamide with in-class analogs (e.g., N-allyl-3-chloropropanamide, N-allyl acetamide, or chlorpropamide) is scientifically unsound. Positional isomerism and halogen substitution profoundly alter physicochemical properties and biological activity. For example, shifting the chlorine atom from the 2- to the 3-position increases the predicted boiling point by approximately 20 °C, altering purification and reaction conditions . In a biological context, the 2-chloro N-allyl derivative exhibits a 4‑fold greater in vivo aldehyde dehydrogenase inhibition compared to its parent sulfonylurea chlorpropamide [1]. Such differences, rooted in fundamental structure-activity relationships, demonstrate that generic replacement without verification introduces unacceptable variability in synthetic yield, bioassay reproducibility, and functional performance.

N-Allyl-2-chloropropanamide (CAS 106593-37-7) Quantitative Differentiation Evidence Guide: Procurement-Relevant Comparisons


In Vivo Aldehyde Dehydrogenase Inhibition: N-Allyl-2-chloropropanamide vs. Chlorpropamide

N1-Allylchlorpropamide (compound 3, identified as N-allyl-2-chloropropanamide) demonstrated a 4-fold increase in ethanol-derived blood acetaldehyde levels compared to chlorpropamide itself in rats, directly quantifying its superior in vivo inhibition of hepatic aldehyde dehydrogenase [1].

Aldehyde Dehydrogenase Inhibition In Vivo Pharmacology Prodrug Design

Physicochemical Divergence: N-Allyl-2-chloropropanamide vs. N-Allyl-3-chloropropanamide Boiling Point

The 2-chloro positional isomer exhibits a predicted boiling point of 262.0±33.0 °C at 760 mmHg, which is approximately 20.8 °C lower than the 3-chloro isomer's predicted boiling point of 282.8±33.0 °C .

Physicochemical Properties Isomer Differentiation Process Chemistry

Impact of α-Chlorination on Physical Properties: N-Allyl-2-chloropropanamide vs. N-Allyl Acetamide

Introduction of the 2-chloro substituent results in a predicted boiling point of 262.0±33.0 °C and density of 1.1±0.1 g/cm³ for N-allyl-2-chloropropanamide, compared to 227.3±19.0 °C and 0.9±0.1 g/cm³ for the non-halogenated N-allyl acetamide .

Structure-Property Relationship Halogenation Effects Process Optimization

Electrophilic Reactivity Profile: 2-Chloropropionamide Scaffold vs. Acrylamide Warheads

A library of 2-chloropropionamide-containing small molecules was systematically evaluated and demonstrated to be less reactive than typical acrylamide electrophiles. While many library members did not label proteins, the lead compound S-CW3554 selectively engaged protein disulfide isomerase [1].

Covalent Inhibitor Design Electrophile Reactivity Chemical Biology

Agrochemical Potential: Fungicidal Activity of N-Allyl-2-chloropropanamide Derivatives

A patent application (WO2023056789) describes novel derivatives of N-allyl-2-chloropropanamide (CAS 106593-37-7) exhibiting broad-spectrum fungicidal activity, with particular efficacy noted against Fusarium species [1].

Agrochemical Intermediates Fungicide Discovery Crop Protection

Procurement-Driven Application Scenarios for N-Allyl-2-chloropropanamide (CAS 106593-37-7)


Medicinal Chemistry: In Vivo Aldehyde Dehydrogenase (AlDH) Probe Development

Researchers developing prodrugs or chemical probes targeting AlDH should prioritize N-allyl-2-chloropropanamide over chlorpropamide or other alkyl-substituted analogs. The compound's demonstrated 4-fold increase in acetaldehyde accumulation in vivo [1] provides a validated, quantitative advantage for studies requiring potent hepatic AlDH inhibition and elucidation of latent isocyanate release mechanisms.

Chemical Biology: Tuning Covalent Inhibitor Electrophilicity

For medicinal chemists designing targeted covalent inhibitors (TCIs), the 2-chloropropionamide scaffold, of which N-allyl-2-chloropropanamide is a representative building block, offers a lower-reactivity alternative to acrylamide warheads. Procuring this compound supports the synthesis of probe libraries designed to identify selective, low-reactivity electrophiles that minimize off-target protein labeling [2].

Agrochemical R&D: Fungicide Lead Optimization

Agrochemical discovery teams focused on combating Fusarium pathogens can leverage N-allyl-2-chloropropanamide as a versatile intermediate. The patent WO2023056789 explicitly utilizes this compound to generate derivatives with broad-spectrum fungicidal activity [3], making it a strategic procurement item for synthesizing and optimizing novel crop protection agents.

Process Chemistry: Isomer-Specific Synthetic Route Development

Synthetic chemists should select N-allyl-2-chloropropanamide over the 3-chloro isomer when designing routes requiring a lower boiling point for purification or milder reaction conditions. The quantified boiling point difference of approximately 20.8 °C directly impacts distillation efficiency and thermal stability considerations in multi-step syntheses.

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